Surface Energy Reduction vs. Non-Silicon Oxetane in Cationic UV-Cured Films
Silicon-containing oxetane monomers analogous to CAS 652976-41-5 reduce the surface tension of photocured films through autonomous migration to the air interface during curing. In a direct comparison in 3,3-[oxydi(methylene)]bis(3-ethyloxetane) (DOX) resin, addition of 5 wt% silicon-containing oxetane monomer lowered water contact angle from approximately 75° (neat DOX) to roughly 95°, indicating a substantial increase in hydrophobicity [1]. This effect occurs without added solvents or post-treatment steps.
| Evidence Dimension | Water contact angle of UV-cured film surface |
|---|---|
| Target Compound Data | Approximately 95° (5 wt% silicon-containing oxetane in DOX) |
| Comparator Or Baseline | Neat DOX (3,3-[oxydi(methylene)]bis(3-ethyloxetane)): approximately 75° |
| Quantified Difference | ~20° increase in water contact angle |
| Conditions | Cationic UV curing, air atmosphere, 5 wt% additive loading [1] |
Why This Matters
A 20° increase in water contact angle translates to enhanced moisture resistance and anti-stick performance, critical for selecting this monomer over non-silicon oxetane diluents in protective coatings.
- [1] Sangermano, M.; Bongiovanni, R.; Malucelli, G.; Priola, A.; Olbrych, J.; Harden, A.; Rehnberg, N. Synthesis and Cationic Photopolymerization of New Silicon-Containing Oxetane Monomers. J. Polym. Sci. A Polym. Chem. 2004, 42, 1415–1420. View Source
